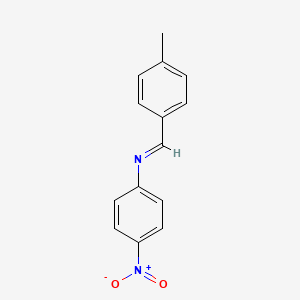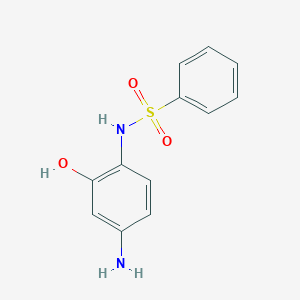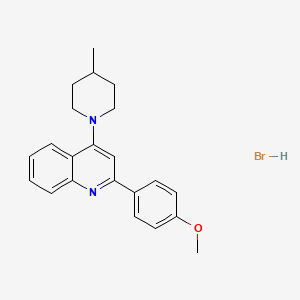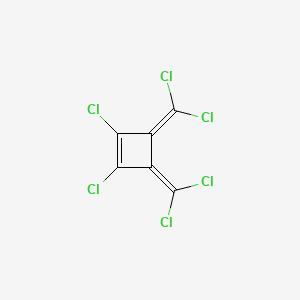
2-(Pyridin-3-ylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-ylcarbamoyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through a carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylcarbamoyl)benzoic acid typically involves the reaction of pyridine derivatives with benzoic acid derivatives. One common method includes the reaction of pyridine-3-carboxylic acid with benzoyl chloride in the presence of a base such as potassium amide. This reaction forms a stable intermediate, which upon heating, loses benzoic acid and rearomatizes to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to scale up the laboratory methods to industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-ylcarbamoyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or benzoic acid moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction could produce reduced benzoic acid derivatives.
Applications De Recherche Scientifique
2-(Pyridin-3-ylcarbamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. For example, it can act as a ligand that binds to metal ions, forming stable complexes. These interactions can influence various biochemical pathways, such as enzyme activity and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Pyridin-3-ylcarbamoyl)benzoic acid
- 4-(Pyridin-3-ylcarbamoyl)-1-naphthoic acid
- 4’-(Pyridin-3-ylcarbamoyl)-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
2-(Pyridin-3-ylcarbamoyl)benzoic acid is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and form stable complexes with metal ions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
38370-61-5 |
|---|---|
Formule moléculaire |
C13H10N2O3 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
2-(pyridin-3-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h1-8H,(H,15,16)(H,17,18) |
Clé InChI |
GCFWYVVRTIFOJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)




![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)





![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)
